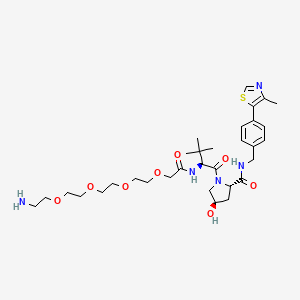
2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate” is a complex organic molecule. It is a derivative of azetidine and oxetane amino acids . The molecule contains several functional groups, including a methoxybenzyl group, an oxadiazol ring, an azetidin ring, and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of this compound could involve several steps. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, could be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This could be followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate could be obtained in a similar manner .Molecular Structure Analysis
The molecular structure of this compound would be confirmed via various spectroscopic techniques, including 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions are commonly used in organic synthesis to form carbon-carbon bonds and introduce functional groups.Scientific Research Applications
Azetidinones and Oxadiazoles in Chemical Synthesis
Azetidinones, also known as β-lactams, are crucial in the synthesis of various chemical compounds. Their formation often involves intricate reactions, such as the Staudinger [2+2]-cyclocondensation, which has been utilized to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. These compounds are precursors to more complex bicyclic β-lactams, indicating the role of azetidinone derivatives in synthesizing novel chemical entities with potential applications in drug discovery and development (Piens et al., 2016).
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. For instance, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, indicating their potential as antimicrobial agents. This highlights the possibility of utilizing oxadiazole and azetidinone derivatives in the development of new antimicrobial treatments (Krátký et al., 2017).
Potential for Anticancer Agents
Compounds synthesized from derivatives similar to the specified chemical have been evaluated for their anticancer activities. For example, certain derivatives have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines, suggesting the potential of such compounds in the development of new anticancer agents (Al-Sanea et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes, such as lipase and α-glucosidase, by novel heterocyclic compounds derived from oxadiazole and azetidinone frameworks, has been documented. This suggests their potential therapeutic applications in treating diseases related to enzyme dysfunction, such as diabetes and obesity (Bekircan et al., 2015).
Properties
IUPAC Name |
2-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3.C2H2O4/c1-31-18-8-3-2-5-14(18)9-19-27-21(32-28-19)15-11-29(12-15)13-20(30)26-17-7-4-6-16(10-17)22(23,24)25;3-1(4)2(5)6/h2-8,10,15H,9,11-13H2,1H3,(H,26,30);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPWJHSVQMROSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)


![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)


![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)
![3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2672072.png)
